molecular formula C15H17Cl2NO B4236789 N-benzyl-1-(3-chloro-4-methoxyphenyl)methanamine hydrochloride

N-benzyl-1-(3-chloro-4-methoxyphenyl)methanamine hydrochloride

Cat. No.: B4236789
M. Wt: 298.2 g/mol
InChI Key: JSTXXKVXEIDGIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-1-(3-chloro-4-methoxyphenyl)methanamine hydrochloride, also known as BCM, is a chemical compound that has been studied extensively for its potential use in scientific research. BCM is a selective dopamine D3 receptor antagonist and has been shown to have a range of biochemical and physiological effects. In

Scientific Research Applications

N-benzyl-1-(3-chloro-4-methoxyphenyl)methanamine hydrochloride has been studied for its potential use in a variety of scientific research applications. One area of interest is in the study of dopamine receptors and their role in addiction and other neurological disorders. This compound has been shown to selectively block dopamine D3 receptors, which are thought to play a role in drug addiction and other addictive behaviors.

Mechanism of Action

N-benzyl-1-(3-chloro-4-methoxyphenyl)methanamine hydrochloride works by selectively blocking dopamine D3 receptors. Dopamine is a neurotransmitter that plays a key role in reward and motivation pathways in the brain. By blocking D3 receptors, this compound may reduce the rewarding effects of drugs of abuse and other addictive behaviors.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In animal studies, this compound has been shown to reduce the rewarding effects of cocaine and other drugs of abuse. This compound has also been shown to reduce the expression of certain genes involved in addiction and other neurological disorders.

Advantages and Limitations for Lab Experiments

One advantage of using N-benzyl-1-(3-chloro-4-methoxyphenyl)methanamine hydrochloride in lab experiments is its selectivity for dopamine D3 receptors. This allows researchers to selectively block this receptor without affecting other dopamine receptors. However, one limitation is that this compound is not very potent and may require high doses to achieve the desired effects.

Future Directions

There are several future directions for research on N-benzyl-1-(3-chloro-4-methoxyphenyl)methanamine hydrochloride. One area of interest is in the development of more potent D3 receptor antagonists. Another area of interest is in the study of this compound's effects on other neurotransmitter systems, such as the glutamate and GABA systems. Additionally, this compound may have potential therapeutic applications in the treatment of addiction and other neurological disorders. Further research is needed to fully understand the potential of this compound in these areas.

Properties

IUPAC Name

N-[(3-chloro-4-methoxyphenyl)methyl]-1-phenylmethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClNO.ClH/c1-18-15-8-7-13(9-14(15)16)11-17-10-12-5-3-2-4-6-12;/h2-9,17H,10-11H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSTXXKVXEIDGIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNCC2=CC=CC=C2)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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